

hGPR91 (SUCNR1) Expression in Microglial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hGPR91 antagonist 1*

Cat. No.: B3027526

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR91, also known as the succinate receptor 1 (SUCNR1), is a G-protein coupled receptor that has emerged as a critical player in sensing metabolic stress and modulating immune responses. In the central nervous system (CNS), microglia, the resident immune cells, express GPR91, positioning this receptor as a key interface between metabolism and neuro-inflammation. Extracellular succinate, traditionally known as a mitochondrial metabolite, can accumulate in the extracellular space during conditions of metabolic stress, such as hypoxia and inflammation, acting as a signaling molecule or "alarmin" through GPR91.^{[1][2]} This guide provides a comprehensive technical overview of hGPR91 expression in microglial cells, its signaling pathways, and detailed experimental protocols for its study.

Quantitative Data on hGPR91 Expression and Function

Quantitative understanding of GPR91 expression and its activation is crucial for designing and interpreting experiments. The following tables summarize key quantitative data from the literature.

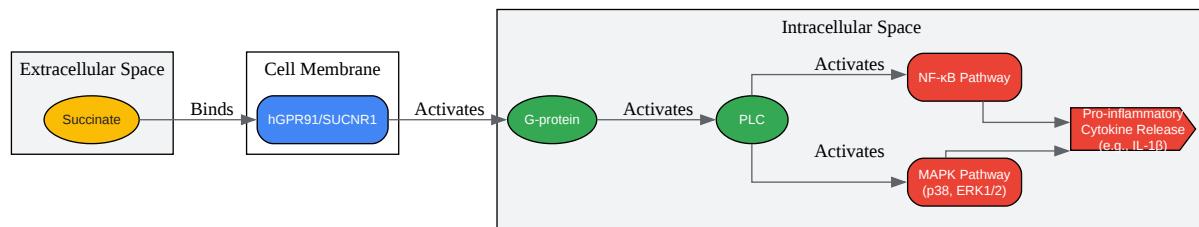
Parameter	Cell Type/Condition	Value	Reference
Succinate EC50	Human myeloid U937 cells (calcium mobilization)	96 μ M	[1]
Succinate EC50	Murine macula densa cells (renin release)	350 μ M	[3]
Basal Intracellular Succinate	Primary Neural Stem Cells	$0.36 \pm 0.08 \mu\text{M}$	[4]
Intracellular Succinate after OGD	Primary Neural Stem Cells (2 hours)	$3.28 \pm 0.19 \mu\text{M}$	

Table 1: Ligand Activation and Concentration Data for GPR91.

Condition	Cell Type	Fold Change in Sucnr1 mRNA	Reference
LPS (100 ng/mL)	Wild-type bone marrow-derived macrophages (BMDMs)	~10-fold increase	
IL-1 β (10 ng/mL)	Wild-type bone marrow-derived macrophages (BMDMs)	~3-fold increase	

Table 2: Regulation of GPR91 mRNA Expression in Myeloid Cells.

Signaling Pathways of hGPR91 in Microglia


The activation of GPR91 by extracellular succinate in microglia is believed to initiate a pro-inflammatory signaling cascade. While the precise pathway in microglia is still under active investigation, studies in macrophages and other cell types suggest the involvement of G-protein coupling leading to the activation of downstream effector pathways like the mitogen-

activated protein kinase (MAPK) and nuclear factor-kappa B (NF- κ B) signaling pathways. This ultimately results in the production and release of pro-inflammatory cytokines such as IL-1 β .

Interestingly, the role of succinate in microglial activation is dichotomous. While extracellular succinate acting through GPR91 is generally pro-inflammatory, increased intracellular succinate appears to have an anti-inflammatory effect by reducing mitochondrial fission and reactive oxygen species (ROS) production, a mechanism that is independent of GPR91.

Visualizing the GPR91 Signaling Pathway

The following diagram illustrates the proposed pro-inflammatory signaling pathway of GPR91 in microglia.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GPR91 senses extracellular succinate released from inflammatory macrophages and exacerbates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 3. Activation of the Succinate Receptor GPR91 in Macula Densa Cells Causes Renin Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ischemic accumulation of succinate induces Cdc42 succinylation and inhibits neural stem cell proliferation after cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [hGPR91 (SUCNR1) Expression in Microglial Cells: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3027526#hgpr91-expression-in-microglial-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com